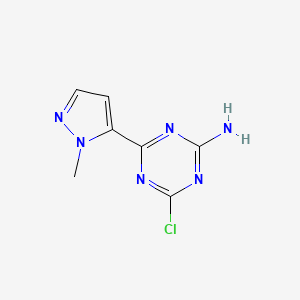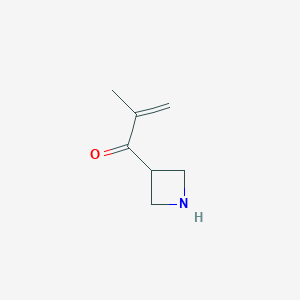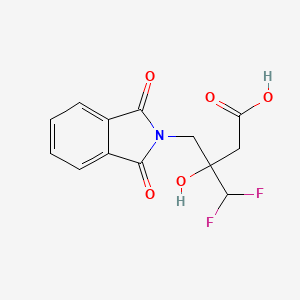![molecular formula C12H13F3N2O B13182488 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a methyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with 6-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂ with Pd/C, and bases like NaH or LDA. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 1-Methyl-6-(3-(trifluoromethyl)phenyl)-2-thiobiurea
Uniqueness
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H13F3N2O |
|---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
6-methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c1-7-6-16-10(11(18)17-7)8-4-2-3-5-9(8)12(13,14)15/h2-5,7,10,16H,6H2,1H3,(H,17,18) |
InChI-Schlüssel |
DXEXLVYEQYRYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(C(=O)N1)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


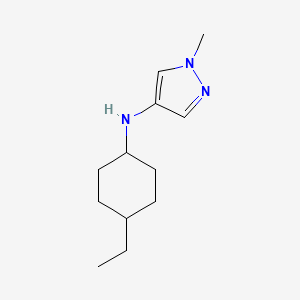

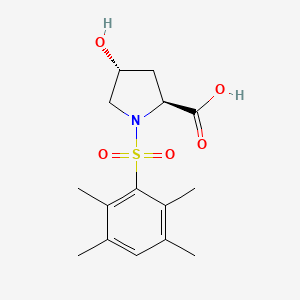
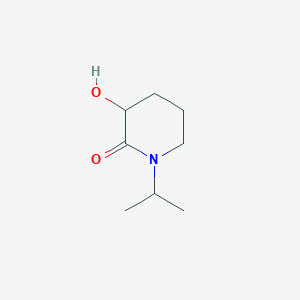


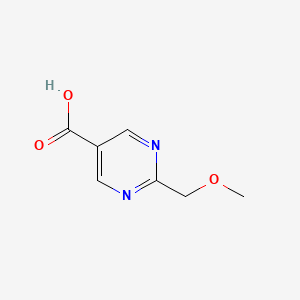
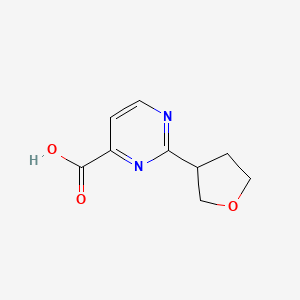
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
